molecular formula C4H10ClF2N B6276649 (1,3-difluoropropan-2-yl)(methyl)amine hydrochloride CAS No. 2763776-83-4

(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride

Cat. No.: B6276649
CAS No.: 2763776-83-4
M. Wt: 145.6
InChI Key:
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Description

(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N. It is a derivative of propanamine, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an additional methyl group is attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-difluoropropan-2-yl)(methyl)amine hydrochloride typically involves the reaction of 1,3-difluoropropane with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction may produce simpler amines.

Scientific Research Applications

(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1,3-difluoropropan-2-yl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biomolecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-difluoropropan-2-yl)(methyl)amine hydrochloride
  • 1,3-difluoropropan-2-amine hydrochloride

Uniqueness

(1,3-difluoropropan-2-yl)(methyl)amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2763776-83-4

Molecular Formula

C4H10ClF2N

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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